molecular formula C15H21N5O3 B2400996 1-(2-hydroxyethyl)-5-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 899971-23-4

1-(2-hydroxyethyl)-5-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Cat. No.: B2400996
CAS No.: 899971-23-4
M. Wt: 319.365
InChI Key: XUGGOMBANBEELH-UHFFFAOYSA-N
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Description

1-(2-hydroxyethyl)-5-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a compound belonging to the pyrazolopyrimidinone family. These compounds have significant pharmacological importance due to their varied biological activities.

Preparation Methods

  • Synthetic routes and reaction conditions: : This compound is typically synthesized through a multi-step process. The initial step involves the formation of the pyrazolopyrimidinone core, which is then further modified to introduce the hydroxyethyl and methylpiperidinyl groups.

    • For example, starting with a suitable pyrazole derivative, one might use a cyclization reaction to form the pyrazolopyrimidinone core. Subsequently, through targeted substitution reactions, the hydroxyethyl and methylpiperidinyl groups are introduced under controlled conditions, often involving specific catalysts or reagents.

  • Industrial production methods: : In industrial settings, the synthesis of this compound might involve optimized reaction conditions to maximize yield and purity. This could include the use of flow chemistry techniques, high-throughput screening of catalysts, and stringent purification protocols to ensure the consistency of the product.

Chemical Reactions Analysis

  • Types of reactions it undergoes

    • Oxidation: : It can undergo oxidation reactions to form corresponding oxo derivatives.

    • Reduction: : The keto group in the compound can be reduced to form alcohol derivatives.

    • Substitution: : Various nucleophilic and electrophilic substitution reactions can occur, especially at the hydroxyethyl and methylpiperidinyl groups.

  • Common reagents and conditions

    • Oxidizing agents: : For oxidation reactions, common reagents like hydrogen peroxide or potassium permanganate might be used.

    • Reducing agents: : Sodium borohydride or lithium aluminum hydride could be employed for reduction reactions.

    • Substitution reactions: : These might involve reagents like alkyl halides or acyl chlorides under conditions such as heating or using specific catalysts.

  • Major products: : Depending on the reaction, major products could include oxidized derivatives, reduced alcohol forms, or substituted analogs with varying functional groups.

Scientific Research Applications

This compound has found applications in several areas of scientific research:

  • Chemistry: : As a versatile intermediate in the synthesis of more complex molecules, often serving as a key building block in medicinal chemistry.

  • Biology: : Studied for its potential biological activities, including enzyme inhibition, receptor binding, and antimicrobial properties.

  • Medicine: : Investigated for its pharmacological potential, including anti-inflammatory, antiviral, or anticancer activities.

  • Industry: : Used in the development of new materials or chemical processes, owing to its unique structural properties and reactivity.

Mechanism of Action

  • Molecular targets: : The specific mechanism by which this compound exerts its effects can vary based on its application. For example, in medicinal contexts, it might target specific enzymes or receptors.

  • Pathways involved: : The pathways could include inhibition of enzyme activity, modulation of receptor signaling, or interaction with cellular membranes, leading to altered cellular functions.

Comparison with Similar Compounds

  • Similar compounds: : Related compounds might include other pyrazolopyrimidinones with different substituents, such as 1-(2-hydroxyethyl)-5-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-pyrazolopyrimidin-3(4H)-one.

  • Uniqueness: : The uniqueness of this compound lies in its specific substituents—hydroxyethyl and methylpiperidinyl—which impart distinct chemical and biological properties compared to other members of the pyrazolopyrimidinone family.

Properties

IUPAC Name

1-(2-hydroxyethyl)-5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]pyrazolo[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O3/c1-11-2-4-18(5-3-11)13(22)9-19-10-16-14-12(15(19)23)8-17-20(14)6-7-21/h8,10-11,21H,2-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUGGOMBANBEELH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CN2C=NC3=C(C2=O)C=NN3CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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